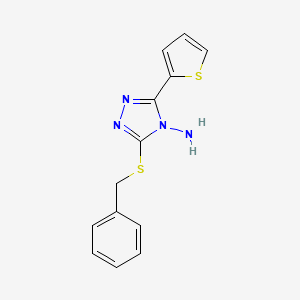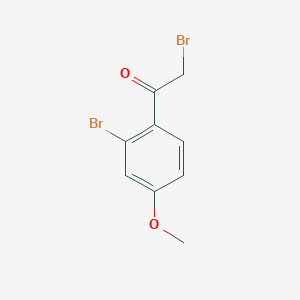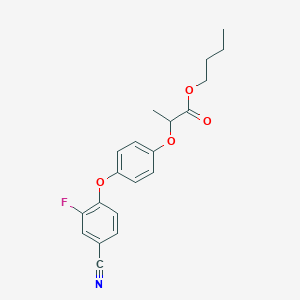
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate
Vue d'ensemble
Description
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate is a compound that is used in a variety of applications. It is a versatile compound that is used in a variety of industries, including pharmaceuticals, biochemistry, and agriculture. This compound is also known as 2-propanoic acid, 4-(4-cyano-2-fluorophenoxy)phenoxybutyl ester, and 4-cyano-2-fluorophenoxybutyl 2-propanoate. It is a versatile compound that has a variety of properties that make it suitable for many different applications.
Applications De Recherche Scientifique
Hydrolysis and Adsorption
- Hydrolysis Dynamics : Cyhalofop-butyl's hydrolysis is influenced by pH and temperature, showing relative stability in acidic aqueous solutions and increased decomposition in alkaline water. The hydrolysis dynamics, products, and rates have been extensively studied (Zhu, 2009).
- Soil Colloids Adsorption : This herbicide’s adsorption on soil colloids such as clays, iron oxide, and organic matter has been investigated, revealing insights into the chemical interactions responsible for its adsorption and degradation in different soil types (Pinna et al., 2008).
Photolysis
- Photodegradation in Water : Studies have examined the photodegradation behavior of Cyhalofop-butyl under various irradiation wavelengths in aqueous systems, including the impact of different photocatalysts like humic acid, Fe oxide, titanium dioxide, and zinc oxide (Pinna & Pusino, 2011).
Chemoenzymatic Synthesis
- Enantioselective Transesterification : A novel and more efficient chemoenzymatic synthesis of Cyhalofop-butyl using Candida antarctica lipase B has been developed, yielding higher enantiomeric purity and substrate conversion compared to traditional methods (Zhu et al., 2011).
Polymer Research
- Copolymers with Styrene : Research into novel copolymers of styrene using ring-substituted butyl 2-cyano-3-phenyl-2-propenoates has been conducted, contributing to the development of new materials with potentially unique properties (Kharas et al., 2016).
Herbicide Selectivity and Phytotoxicity
- Selectivity in Rice : The selectivity mechanism of Cyhalofop-butyl in rice, focusing on absorption, translocation, metabolism, and enzyme susceptibility, has been explored to understand why certain plants like rice are tolerant to this herbicide (Ruiz-Santaella et al., 2005).
- Phytotoxicity Factors : Studies on the phytotoxicity of Cyhalofop-butyl and its related compounds under various application factors provide insights into its effectiveness and environmental impact (Buhler & Burnside, 1984).
Mécanisme D'action
Target of Action
The primary target of Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate, also known as Cyhalofop-butyl, is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis and lipid metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .
Mode of Action
Cyhalofop-butyl acts by inhibiting the biosynthesis of ACCase . This inhibition disrupts the normal metabolic processes in the target organisms, leading to a cessation of growth and eventual death .
Biochemical Pathways
The inhibition of ACCase by Cyhalofop-butyl affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell division and growth, leading to the death of the target organisms .
Result of Action
Upon absorption through the leaves, Cyhalofop-butyl immediately stops weed growth . The most recent leaves become necrotic within a week, and death occurs within 2-3 weeks depending on the weather and the size of the weeds .
Action Environment
Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. It is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees .
Safety and Hazards
Cyhalofop-butyl is moderately toxic to fish and aquatic plants but has a low toxicity to aquatic invertebrates, birds, and honeybees . It is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
Butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate interacts with enzymes such as Candida antarctica lipase B (Novozym 435) in a process called enantioselective transesterification . This interaction plays a crucial role in the synthesis of this compound .
Cellular Effects
It is known that it has a low toxicity to aquatic invertebrates, birds, and honeybees
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetyl-coenzyme A carboxylase (ACCase) biosynthesis . ACCase is an enzyme that plays a critical role in fatty acid metabolism, and its inhibition leads to the herbicidal properties of this compound .
Temporal Effects in Laboratory Settings
It is known that the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products .
Dosage Effects in Animal Models
It is known that it has a low mammalian oral toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the inhibition of acetyl-coenzyme A carboxylase (ACCase) biosynthesis . ACCase is an enzyme that plays a critical role in fatty acid metabolism .
Transport and Distribution
It is known that it has a low aqueous solubility and is non-volatile .
Propriétés
IUPAC Name |
butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYMOAHACZAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861269 | |
| Record name | Butyl 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


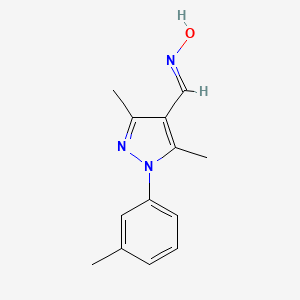
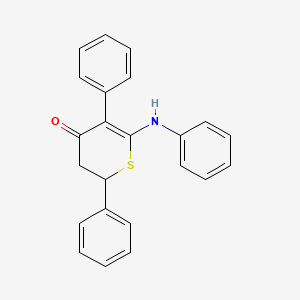
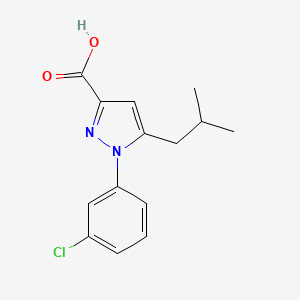

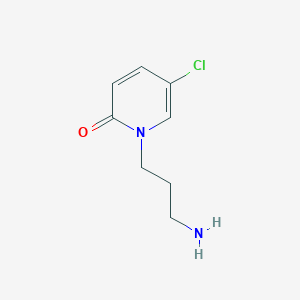
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
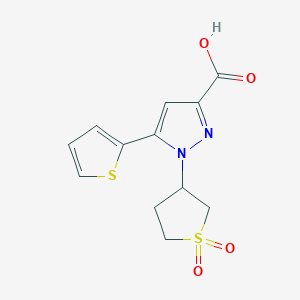
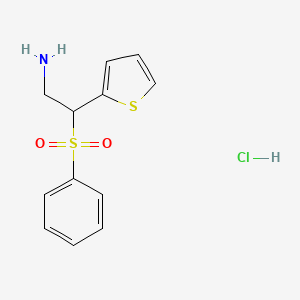
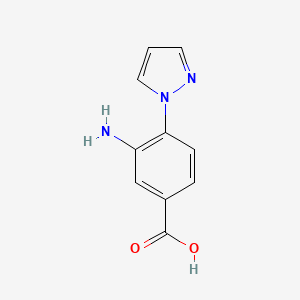
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)


